molecular formula C10H13Cl2N3O2 B1371644 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride CAS No. 1187582-44-0

2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride

Cat. No.: B1371644
CAS No.: 1187582-44-0
M. Wt: 278.13 g/mol
InChI Key: SPWLWROZLBMGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the aminoethyl group and the carboxylic acid functionality. The final step involves the formation of the dihydrochloride salt.

    Preparation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine or similar reagents.

    Formation of Carboxylic Acid: The carboxylic acid functionality can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Formation of Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Ethylenediamine, alkyl halides, and other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triethylenetetramine: A related compound with similar structural features and applications.

    Ethylenediamine: Another amine-containing compound with comparable reactivity and uses.

    2,2’-Oxydiethylamine: A structurally similar compound with different functional groups.

Uniqueness

2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(2-aminoethyl)-3H-benzimidazole-5-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.2ClH/c11-4-3-9-12-7-2-1-6(10(14)15)5-8(7)13-9;;/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWLWROZLBMGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.